molecular formula C17H17F3N4O6 B1373700 4-(2-Aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid CAS No. 1957235-67-4

4-(2-Aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid

Cat. No. B1373700
M. Wt: 430.3 g/mol
InChI Key: OXSMNKJVQUZNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C17H17F3N4O6 and its molecular weight is 430.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Compounds related to the isoindole-1,3-dione structure have been synthesized using different methods, including microwave-assisted reactions and conventional synthesis. These compounds, including various isoindole-1,3-diones, have shown significance in chemical research for their structural properties and synthesis methods (Sena et al., 2007).
  • Another study focused on the synthesis of specific isoindole-1,3-dione derivatives and their antimicrobial activity. This highlights the potential biological applications of these compounds (Salvi et al., 2007).

Biological and Medicinal Research

  • Isoindole-1,3-dione derivatives have been explored for their potential in medicinal chemistry. For instance, certain derivatives have shown promising anticancer activity against various human cancer cell lines (Kumar et al., 2015).
  • Research has also been conducted on the creation of aminoacyl penicillin conjugates with isoindole-1,3-dione derivatives, demonstrating strong antibacterial activity against Gram-negative bacterial pathogens (Heinisch et al., 2002).

Material Science and Other Applications

  • Isoindole-1,3-dione based compounds have been studied for their properties in material science, such as the formation of mesogenic Schiff bases. These compounds displayed liquid crystalline behavior, highlighting their potential in materials research (Dubey et al., 2018).
  • Additionally, these compounds have been investigated for their use in optoelectronic applications, indicating their versatility and potential in various scientific fields (Mane et al., 2019).

properties

IUPAC Name

4-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4.C2HF3O2/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21;3-2(4,5)1(6)7/h1-3,10,17H,4-7,16H2,(H,18,20,21);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSMNKJVQUZNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
Reactant of Route 2
4-(2-Aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
Reactant of Route 3
4-(2-Aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
Reactant of Route 4
4-(2-Aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
Reactant of Route 5
4-(2-Aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
Reactant of Route 6
Reactant of Route 6
4-(2-Aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid

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